

discovery and history of 2,5-Anhydro-D-glucitol-1,6-diphosphate

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Compound of Interest

Compound Name: 2,5-Anhydro-D-glucitol-1,6-diphosphate

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An In-Depth Technical Guide on the Discovery and History of **2,5-Anhydro-D-glucitol-1,6-diphosphate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) is a synthetic sugar analog that has garnered interest in biochemical research due to its structural similarity to fructose-1,6-bisphosphate, a key intermediate in glycolysis. This document provides a comprehensive overview of the discovery, history, and key experimental findings related to 2,5-AGDP. It is intended to serve as a technical resource, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biochemical pathways and experimental workflows.

Discovery and Early History

The exploration of anhydroalditols and their phosphorylated derivatives as tools to probe the mechanisms of carbohydrate-metabolizing enzymes dates back to the mid-20th century. While a definitive singular "discovery" paper for **2,5-Anhydro-D-glucitol-1,6-diphosphate** is not readily apparent in the reviewed literature, its emergence is closely tied to the synthesis and study of related compounds aimed at understanding enzyme-substrate interactions.

A pivotal moment in the study of analogous compounds was the work on the synthesis of glucitol-1,6-bis-phosphate and mannitol-1,6-bis-phosphate. These compounds were developed as competitive inhibitors of fructose bis-phosphate aldolases, enzymes crucial for glycolysis and gluconeogenesis. The rationale behind their synthesis was to create stable analogs of the natural substrate, fructose-1,6-bisphosphate, to investigate the enzyme's active site and mechanism.

One of the earliest and most significant studies detailing the biochemical activity of 2,5-AGDP was published in 1976 by Wurster, Hess, and Koerner in FEBS Letters. This research established 2,5-AGDP as a limited stimulator of yeast pyruvate kinase.^[1] The study was part of a broader investigation into the tautomeric and anomeric specificity of allosteric activators of this enzyme.

Synthesis and Characterization

The synthesis of **2,5-Anhydro-D-glucitol-1,6-diphosphate** typically involves the phosphorylation of 2,5-anhydro-D-glucitol. The parent anhydroalditol can be synthesized from various starting materials, including D-glucose derivatives, through a series of chemical transformations.

While the initial synthesis of 2,5-AGDP is not explicitly detailed in the readily available literature, the synthesis of the related glucitol-1,6-bis-phosphate provides a likely analogous methodology. Such syntheses generally involve the protection of hydroxyl groups, phosphorylation of the primary hydroxyls at positions 1 and 6, and subsequent deprotection.

Biochemical Properties and Significance

2,5-Anhydro-D-glucitol-1,6-diphosphate is primarily recognized for its role as an inhibitor and modulator of key enzymes in carbohydrate metabolism.

Inhibition of Phosphofructokinase

2,5-AGDP is an effective competitive inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.^[2] Its inhibitory action stems from its ability to bind to the active site of PFK, mimicking the natural substrate fructose-6-phosphate and the allosteric activator fructose-1,6-bisphosphate, without being able to undergo the subsequent enzymatic reaction.

Modulation of Pyruvate Kinase

As demonstrated by Wurster et al. (1976), 2,5-AGDP acts as a limited stimulator of yeast pyruvate kinase.[1] Pyruvate kinase is another critical regulatory enzyme in glycolysis, and its allosteric activation by fructose-1,6-bisphosphate is a key feed-forward regulatory mechanism. The study of 2,5-AGDP and its analogs has been instrumental in understanding the structural requirements for allosteric activation of this enzyme.

Quantitative Data

The following table summarizes the key quantitative data related to the biochemical activity of **2,5-Anhydro-D-glucitol-1,6-diphosphate**.

Parameter	Enzyme	Organism	Value	Reference
Stimulation of Activity	Pyruvate Kinase	Yeast	Limited Stimulator	[1]
Inhibition	Phosphofructokinase	Not Specified	Effective Competitive Inhibitor	[2]

Experimental Protocols

Assay for Pyruvate Kinase Activity (Adapted from Wurster et al., 1976)

This protocol describes a general method for assaying the activity of yeast pyruvate kinase and the effect of allosteric activators like 2,5-AGDP.

Materials:

- Yeast Pyruvate Kinase
- Phosphoenolpyruvate (PEP)
- Adenosine diphosphate (ADP)

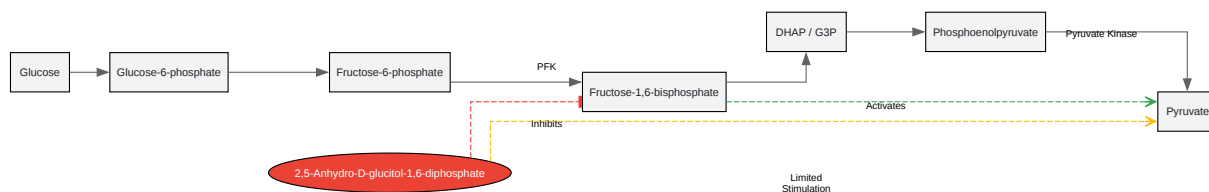
- Nicotinamide adenine dinucleotide, reduced form (NADH)
- Lactate dehydrogenase (LDH)
- Buffer solution (e.g., Tris-HCl, pH 7.5)
- **2,5-Anhydro-D-glucitol-1,6-diphosphate** solution
- Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing buffer, PEP, ADP, NADH, and LDH in a cuvette.
- Add a specific concentration of the allosteric activator, 2,5-AGDP, to the reaction mixture. For control experiments, omit the activator.
- Initiate the reaction by adding a small amount of yeast pyruvate kinase.
- Immediately monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the pyruvate kinase reaction.
- Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
- Compare the rates of reaction in the presence and absence of 2,5-AGDP to determine its stimulatory effect.

Visualizations

Glycolytic Pathway and the Role of 2,5-AGDP



Preparation

Prepare Reaction Mixture
(Buffer, PEP, ADP, NADH, LDH)

Add 2,5-AGDP
(or buffer for control)

Reaction

Initiate with
Pyruvate Kinase

Monitor Absorbance at 340 nm

Analysis

Calculate Initial Reaction Rate

Compare Rates
(with and without 2,5-AGDP)

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